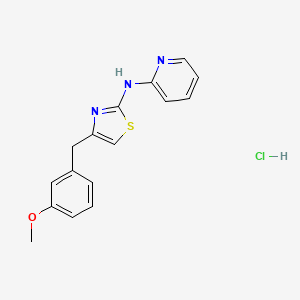

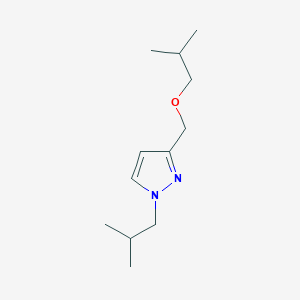

![molecular formula C19H24N4O4S B2503182 N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide CAS No. 1105205-09-1](/img/structure/B2503182.png)

N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that appears to be designed for use in pharmaceutical applications, given its structural features that are common in drug design, such as the presence of an acetamide group and methoxy functionalities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthesis strategies discussed can provide insights into its description.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of acetamide derivatives through reactions with acyl chlorides, as seen in the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide, where 4-amino-4H-1,2,4-triazole reacts with acetyl chloride . Similarly, the synthesis of complex heterocyclic structures often involves cyclization reactions, such as the conversion of acrylamide derivatives to pyrazolyl-triazolamines using hydrazine hydrate . These methods could be relevant to the synthesis of the target compound, which likely involves multiple steps including acylation and cyclization to construct the thieno[3,4-c]pyrazole core.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic techniques such as NMR and IR, as well as X-ray crystallography . For instance, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was determined, revealing intramolecular hydrogen bonding and a two-dimensional network in the crystal lattice . These techniques would be essential in confirming the structure of the target compound, ensuring the correct assembly of its molecular framework.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be diverse. For example, the pharmacophore hybridization approach is used to design drug-like molecules, where a pyrazoline-bearing hybrid molecule was synthesized, incorporating thiadiazole and dichloroacetic acid moieties . This suggests that the target compound could also be designed to undergo specific chemical reactions, potentially leading to anticancer properties or other biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are crucial for their potential application as pharmaceuticals. The solubility, stability, and reactivity under physiological conditions are important parameters. For instance, the stability of a flavoring substance from a related chemical group was assessed, and no adverse effects were observed in toxicity studies, indicating a good safety profile at certain exposure levels . The target compound's properties would need to be similarly assessed to determine its suitability for drug development.

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Applications

Compounds with methoxyphenyl and acetamido groups have been investigated for their analgesic and anti-inflammatory properties. For instance, studies on nonsteroidal anti-inflammatory drugs (NSAIDs) have shown that modifications to the molecular structure, such as the inclusion of methoxyphenyl groups, can influence their pharmacokinetic properties and efficacy (Annunziato & di Renzo, 1993). This suggests potential applications in developing new NSAIDs with improved safety profiles and effectiveness.

Metabolic Pathways and Drug Metabolism

Research on acetaminophen, a well-known analgesic and antipyretic drug, provides insights into the metabolic pathways of drugs containing acetamido groups. Studies have detailed how acetaminophen is metabolized in the body, identifying various metabolites and their pharmacological implications (Mrochek et al., 1974). Understanding these pathways is crucial for drug development, particularly in designing drugs with minimal toxic metabolites.

Enzyme Inhibition

The modification of molecular structures, such as incorporating methoxyphenyl and acetamido groups, has been explored for enzyme inhibition, which is a common strategy in drug development. For example, certain modifications can enhance the selectivity and potency of inhibitors against specific enzymes involved in disease processes, offering therapeutic benefits in conditions like inflammation and cancer (Andringa et al., 2008).

Neuropharmacology

Compounds structurally related to the one have been examined for their effects on the central nervous system, including studies on ketamine and its derivatives for their potential therapeutic applications in treating conditions such as depression and neuropathic pain (Hofer et al., 2012). This research avenue highlights the importance of structural modifications in modulating the pharmacological effects of psychoactive substances.

Eigenschaften

IUPAC Name |

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-26-8-7-20-18(25)10-23-19(15-11-28-12-16(15)22-23)21-17(24)9-13-3-5-14(27-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,20,25)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKRTPAJUGKIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

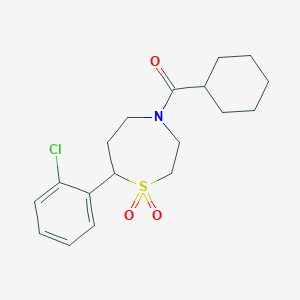

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)

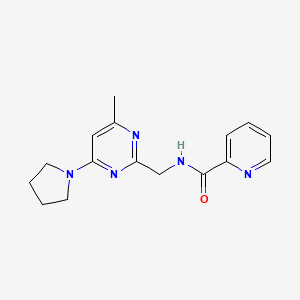

![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)

![5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2503111.png)

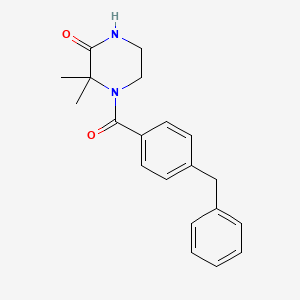

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)

![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)

![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)